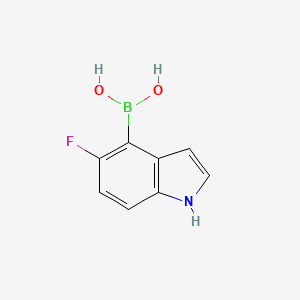

(5-fluoro-1H-indol-4-yl)boronic acid

Description

BenchChem offers high-quality (5-fluoro-1H-indol-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-fluoro-1H-indol-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-1H-indol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPHECXPHNAJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=CN2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Role of 5-Fluoroindole Derivatives in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount tool for enhancing pharmacological profiles. This technical guide delves into the burgeoning field of 5-fluoroindole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and structure-activity relationships (SAR). The indole nucleus, a privileged structure in numerous natural products and pharmaceuticals, gains remarkable potency and refined physicochemical properties upon 5-fluorination, leading to promising therapeutic candidates in oncology, virology, and neurology. This document serves as a technical primer, synthesizing field-proven insights and detailed methodologies to empower the rational design of next-generation 5-fluoroindole-based therapeutics.

The Strategic Advantage of the 5-Fluoroindole Scaffold

The introduction of a fluorine atom at the 5-position of the indole ring is a calculated move in medicinal chemistry, bestowing a range of advantageous properties that can transform a promising lead compound into a viable drug candidate.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, which often translates to an increased plasma half-life.[3] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with target proteins through hydrogen bonds and dipole-dipole forces, thereby enhancing binding affinity and potency.[1][3][4] This strategic fluorination also tends to increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[3][4] These combined effects underscore why the 5-fluoroindole moiety is an increasingly common feature in molecules targeting a wide array of diseases.[1][5]

Synthetic Pathways to the 5-Fluoroindole Core

The construction of the 5-fluoroindole scaffold can be achieved through several robust and versatile synthetic strategies. The choice of a particular method is often dictated by factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Classical Indole Syntheses

-

Fischer Indole Synthesis : This foundational method remains a widely used approach for constructing the indole nucleus.[1][6] The synthesis commences with the acid-catalyzed condensation of 4-fluorophenylhydrazine with a suitable aldehyde or ketone, such as ethyl pyruvate, to form the corresponding hydrazone. This intermediate then undergoes a[7][7]-sigmatropic rearrangement and subsequent cyclization under acidic conditions to yield the desired 5-fluoroindole derivative.[6][8]

-

Leimgruber-Batcho Indole Synthesis : Particularly favored in industrial settings due to the accessibility of 2-nitrotoluene precursors, this method offers an efficient route to 5-fluoroindoles.[8] The process involves the reaction of 5-fluoro-2-nitrotoluene with a dimethylformamide dimethyl acetal and a secondary amine like pyrrolidine to form an enamine. A subsequent reductive cyclization, often employing catalysts like Raney Nickel or palladium on carbon (Pd/C) with hydrogen gas, yields the 5-fluoroindole core.[8]

Modern Synthetic Approaches

More contemporary methods offer alternative pathways that can be advantageous in specific contexts. The Sugasawa indole synthesis , for example, utilizes boron trichloride and chloroacetonitrile for the construction of the indole ring.[8] Another notable method is the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile using a palladium catalyst to afford 5-fluoroindole in high yield.

Below is a generalized workflow for the synthesis of the 5-fluoroindole core, highlighting key classical methodologies.

Therapeutic Applications and Biological Activities

5-Fluoroindole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds in the development of novel therapeutics for a range of diseases.

Anticancer Activity

The 5-fluoroindole scaffold is a key component in a variety of anticancer agents. These compounds often exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

-

Prodrug Strategies : 5-Fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy.[9][10] This compound can be activated by peroxidases, which are often present at higher levels in tumor microenvironments, to form cytotoxic species that can kill cancer cells.[9][10] This approach offers a potential mechanism for selective tumor targeting.

-

Kinase Inhibition : Many 5-fluoroindole derivatives function as inhibitors of protein kinases that are dysregulated in cancer. For instance, sunitinib, an approved anticancer drug, features a 5-fluoro-2-oxindole core and targets multiple receptor tyrosine kinases.

-

Structure-Activity Relationship Insights : SAR studies have revealed key structural features that govern the anticancer activity of 5-fluoroindole derivatives. For example, in a series of indole-isoquinoline hybrids, modifications to the indole nitrogen were found to significantly impact antitumor activity. Furthermore, the introduction of a methyl group at the N-1 position of the indole has been shown to enhance cytotoxic activity substantially in certain series.

The following diagram illustrates a simplified signaling pathway commonly targeted by anticancer indole derivatives.

Antiviral Activity

5-Fluoroindole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses.

-

Broad-Spectrum Potential : Research has demonstrated the efficacy of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones against various viruses, including Herpes Simplex Virus (HSV-1 and HSV-2) and Coxsackie B4 virus.[11]

-

Hepatitis C Virus (HCV) Inhibition : A series of N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitrile derivatives have shown potent inhibition of HCV replicon activity.[12] SAR studies in this series revealed that 5-fluoroindoles generally exhibit better activity than their 4-fluoro counterparts.[12] For example, one 5-fluoroindole derivative demonstrated an impressive EC50 value of 4 nM.[12]

The following table summarizes the antiviral activity of selected 5-fluoroindole derivatives.

| Compound Class | Virus | Cell Line | EC50 | Reference |

| 5-Fluoroindole-thiosemicarbazide | Coxsackie B4 | Hela | 0.87 µg/mL | [12] |

| 5-Fluoroindole-thiosemicarbazide | Coxsackie B4 | Vero | 0.4 µg/mL | [12] |

| N-cyclobutyl-5-fluoroindole-3-carbonitrile | HCV | - | 4 nM | [12] |

| 5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone | HSV-1 | HEL | - | [11] |

Central Nervous System (CNS) Applications

The 5-fluoroindole scaffold is a key building block for compounds targeting the central nervous system, particularly as ligands for serotonin (5-HT) receptors.[5] These receptors are implicated in a wide range of neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases.[13][14]

-

Serotonin Receptor Ligands : Derivatives of 5-fluoroindole have been developed as potent and selective ligands for various 5-HT receptor subtypes.[15] For example, fluorination of certain indole-based compounds has been shown to yield selective ligands for the 5-HT1D receptor with improved pharmacokinetic profiles.[16] The modulation of these receptors is a key strategy in the treatment of CNS disorders.[3]

-

Neurodegenerative Diseases : The neuroprotective potential of indole-based compounds is an active area of research.[17][18][19] Some fluorinated indole derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase, a key target in the management of Alzheimer's disease.[17]

Other Biological Activities

-

α-Glucosidase Inhibition : A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors.[20] This enzyme is a key target in the management of type 2 diabetes. Several of these compounds exhibited significantly greater inhibitory activity than the approved drug acarbose.[20]

-

Antibacterial Activity : 5-Fluoroindole derivatives have also been investigated for their antibacterial properties.[21] For instance, certain substituted fluoroindole derivatives have demonstrated good in-vitro activity against various bacterial strains.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a key 5-fluoro-2-oxindole derivative and a representative α-glucosidase inhibition assay are provided below.

Synthesis of (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one

This protocol describes the synthesis of a representative 5-fluoro-2-oxindole derivative with potent α-glucosidase inhibitory activity.

Materials:

-

5-fluoro-2-oxindole

-

4-chlorobenzaldehyde

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv.) and 4-chlorobenzaldehyde (1.5 mmol, 1.5 equiv.) in 10 ml of absolute ethanol, add potassium hydroxide (6.0 mmol, 6.0 equiv.).

-

Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, adjust the pH of the mixture to between 2.0 and 3.0 using HCl.

-

Evaporate the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain the title compound.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of 5-fluoroindole derivatives against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Test compounds (5-fluoroindole derivatives)

-

Acarbose (positive control)

-

Sodium carbonate (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds and acarbose in sodium phosphate buffer.

-

In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

-

Add 20 µL of the diluted test compound solutions to the sample wells and 20 µL of the diluted acarbose solutions to the positive control wells. Add 20 µL of buffer to the blank wells.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL in buffer) to all wells except for the substrate blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the well with the test compound.

The following diagram illustrates the workflow for the α-glucosidase inhibition assay.

Conclusion and Future Directions

The 5-fluoroindole scaffold has firmly established itself as a privileged motif in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. The strategic incorporation of fluorine at the 5-position confers a multitude of benefits, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties. The diverse range of biological activities exhibited by 5-fluoroindole derivatives, spanning anticancer, antiviral, and CNS applications, highlights the immense potential of this chemical class.

Future research in this area will likely focus on the continued exploration of novel synthetic methodologies to access increasingly complex and diverse 5-fluoroindole derivatives. A deeper understanding of the structure-activity relationships governing their interactions with various biological targets will be crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. Furthermore, the application of computational modeling and advanced biochemical and cellular assays will undoubtedly accelerate the discovery and development of new 5-fluoroindole-based drugs to address unmet medical needs.

References

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Synthesis of 5-Fluoro-2-oxindole. PrepChem.com. Available at: [Link]

-

In vitro α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]

-

5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology. Available at: [Link]

-

α-Glucosidase Activity Colorimetric Assay Kit (#BN00914). Assay Genie. Available at: [Link]

-

In vitro α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]

-

Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry. Available at: [Link]

-

5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. PubMed. Available at: [Link]

-

Synthesis of 5-fluoroindole-5-13C. DiVA. Available at: [Link]

-

5-Fluoroindole | C8H6FN | CID 67861. PubChem. Available at: [Link]

-

Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. Available at: [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

-

Structure of 5-fluoroindole derivatives 145–150. ResearchGate. Available at: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

-

Ligand binding to the serotonin 5HT3 receptor studied with a novel fluorescent ligand. PubMed. Available at: [Link]

-

CNS ACTIVITY OF NEW INDOLE DERIVATIVES. TSI Journals. Available at: [Link]

-

Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. Available at: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

-

Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Pharmaceuticals. Available at: [Link]

-

Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. Available at: [Link]

-

Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients. British Journal of Cancer. Available at: [Link]

-

N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Local Irradiation Modulates the Pharmacokinetics of Metabolites in 5-Fluorouracil—Radiotherapy–Pharmacokinetics Phenomenon. Frontiers in Pharmacology. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available at: [Link]

-

Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]

-

Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. PubMed. Available at: [Link]

-

5-HT receptor. Wikipedia. Available at: [Link]

-

Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]

- 8. diva-portal.org [diva-portal.org]

- 9. assaygenie.com [assaygenie.com]

- 10. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 15. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Thermodynamic Stability of Indole-4-Boronic Acid Derivatives

This technical guide details the thermodynamic stability profile of indole-4-boronic acid derivatives, synthesizing mechanistic physical organic chemistry with practical handling protocols for drug discovery applications.

Technical Whitepaper | Version 1.0

Executive Summary

Indole-4-boronic acid derivatives occupy a unique "Goldilocks" zone in heterocyclic boron chemistry. Unlike their C2- and C3-isomers, which suffer from rapid protodeboronation due to the high electron density of the pyrrole ring, the C4-isomer exhibits stability characteristics closer to phenylboronic acid. However, the C4 position possesses distinct electronic susceptibility due to its proximity to the indole nitrogen and the C3 position, rendering it less stable than the C5, C6, or C7 isomers. This guide defines the thermodynamic boundaries of this scaffold, detailing the equilibrium between monomer and boroxine, the kinetics of irreversible protodeboronation, and stabilization strategies using MIDA and pinacol esters.

The Thermodynamic Landscape

The stability of indole-4-boronic acid is governed by three primary thermodynamic vectors: dehydration equilibrium, protodeboronation kinetics, and oxidative susceptibility.

Vector A: The Boroxine-Monomer Equilibrium

In the solid state and non-aqueous solvents, indole-4-boronic acid exists in equilibrium with its cyclic trimer (boroxine). This process is reversible and entropy-driven.

-

Thermodynamic Driver: The release of 3 water molecules provides a favorable entropic contribution (

). -

Electronic Influence: Electron-donating groups (EDGs) on the indole ring generally stabilize the monomeric boronic acid relative to the boroxine by reducing the Lewis acidity of the boron center, making it less prone to nucleophilic attack by oxygen from a neighboring molecule.

-

Practical Implication: "Pure" indole-4-boronic acid is often a mixture of monomer and boroxine. This impacts stoichiometry in Suzuki couplings if not accounted for (boroxine = 3 equivalents of boron).

Vector B: Protodeboronation (The "Death" Pathway)

Protodeboronation is the irreversible protonolysis of the C-B bond. For indole-4-boronic acid, this is the critical stability parameter.

-

Mechanism: The reaction proceeds primarily through the boronate anion intermediate

. -

The C4 Specificity:

-

C3 Isomer (Unstable): The C3 position acts as a vinylogous enamine. Protonation at C3 breaks the aromaticity, facilitating rapid C-B bond cleavage.

-

C4 Isomer (Stable): The C4 position is on the benzenoid ring. Protonation at C4 disrupts the benzene aromaticity (high energy penalty), making it significantly more stable than C3. However, it is more electron-rich than a standard phenyl ring, making it more susceptible to acid-catalyzed degradation than C5 or C6 isomers.

-

Vector C: Oxidative Instability

Indole-4-boronic acids are susceptible to oxidation by atmospheric oxygen, particularly in basic solutions, yielding 4-hydroxyindole. This is often accelerated by trace metal contaminants (Cu, Fe).

Comparative Stability Hierarchy

The following hierarchy is established based on electrophilic susceptibility and experimental Suzuki coupling yields:

| Isomer Position | Relative Stability | Dominant Degradation Mode | Suzuki Coupling Efficiency |

| Indole-5/6/7 | High | Slow Oxidation | Excellent (>95%) |

| Indole-4 | Moderate | Slow Protodeboronation / Oxidation | Good (70-85%) |

| Indole-2 | Low | Base-Catalyzed Protodeboronation | Poor (requires protection) |

| Indole-3 | Very Low | Rapid Acid/Base Protodeboronation | Very Poor (requires MIDA) |

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Indole-4-boronic acid: the reversible storage equilibrium vs. the irreversible degradation pathways.

Figure 1: The central monomer exists in a reversible equilibrium with the boroxine but faces irreversible degradation via the boronate anion (protodeboronation) or oxidation.

Experimental Protocols for Stability Assessment

Protocol A: Determination of Boroxine-Monomer

Objective: Quantify the hydration state of the reagent batch.

Method:

-

Preparation: Dissolve 10 mg of Indole-4-boronic acid in 0.6 mL of dry

-DMSO (solvent with high hygroscopicity must be avoided or controlled). -

Titration: Add controlled aliquots of

(0.5 eq to 10 eq). -

Analysis: Monitor the chemical shift of the indole C4-H and the B-OH protons.

-

Monomer Signal: B(OH)

appears as a broad singlet around 8.0-8.5 ppm. -

Boroxine Signal: Often shifts upfield/downfield depending on concentration.

-

-

Calculation: Integrate distinct aromatic signals corresponding to the monomer vs. trimer to calculate

.

Protocol B: Kinetic Profiling of Protodeboronation

Objective: Determine the half-life (

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 7.4, 9.0, and 12.0.

-

Internal Standard: Add 1 mM 1,3,5-trimethoxybenzene (inert standard).

-

Incubation: Dissolve Indole-4-boronic acid (10 mM) in Buffer/MeCN (9:1). Incubate at 40°C.

-

Sampling: Inject aliquots every 30 minutes for 12 hours.

-

Data Processing: Plot

vs. time. The slope-

Note: If degradation is fast at pH 7.4, the C4-position is likely compromised by trace acid catalysis; check for impurities.

-

Stabilization Strategies

When thermodynamic stability is insufficient for the desired application, the following derivative strategies are recommended:

MIDA Boronates (N-Methyliminodiacetic Acid)

MIDA boronates are the gold standard for stabilizing indole boronic acids.

-

Mechanism: The sp

-hybridized boron atom is coordinatively saturated, removing the empty p-orbital. This shuts down the formation of the boronate anion, effectively stopping protodeboronation. -

Protocol: React Indole-4-boronic acid with MIDA in Toluene/DMSO under reflux with Dean-Stark water removal.

-

Release: Hydrolyze with mild aqueous base (

) in situ during the coupling reaction.

Pinacol Esters

Pinacol esters provide steric bulk and reduced Lewis acidity.

-

Stability: Significantly more stable to hydrolysis than the free acid.

-

Trade-off: Atom economy is lower, and removal of pinacol byproducts can be difficult.

-

Recommendation: Use pinacol esters for storage; hydrolyze or transmetalate directly for reaction.

Storage Conditions

-

Temperature: Store at -20°C.

-

Atmosphere: Argon or Nitrogen (essential to prevent oxidation).

-

State: Store as the boroxine (anhydrous) if possible, or as the MIDA boronate for indefinite shelf life.

References

-

Boronic Acid Stability & Protodeboron

- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion

-

Source:

-

Boroxine-Boronic Acid Equilibrium

- The Boroxine-Boronic Acid Equilibrium.

-

Source:

-

MIDA Boron

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

-

Source:

-

Indole Functionaliz

- Synthesis of Indole Oligomers Via Iter

-

Source:

-

General Reactivity of Indole Positions

- Regioselectivity in Electrophilic Arom

-

Source:

Safety data sheet (SDS) highlights for (5-fluoro-1H-indol-4-yl)boronic acid

An In-Depth Technical Guide to the Safe Handling of (5-fluoro-1H-indol-4-yl)boronic acid

Authored by: Your Senior Application Scientist

Introduction: (5-fluoro-1H-indol-4-yl)boronic acid is a specialized reagent with significant potential in medicinal chemistry and drug development. Its unique structure, combining a fluorinated indole core with a reactive boronic acid moiety, makes it a valuable building block in the synthesis of complex molecular architectures. However, the safe and effective use of this compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data sheet (SDS) highlights for (5-fluoro-1H-indol-4-yl)boronic acid, drawing upon information from related compounds and established best practices for handling arylboronic acids.

Hazard Identification and Risk Assessment

The primary hazards associated with (5-fluoro-1H-indol-4-yl)boronic acid are anticipated to stem from its constituent functional groups: the fluoroindole core and the boronic acid group.

-

Fluoroindole Moiety: The parent compound, 5-fluoroindole, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] There is a significant lack of comprehensive toxicological data for 5-fluoroindole, meaning its full hazardous potential is unknown.[1][2]

-

Boronic Acid Moiety: Boronic acids, in general, are known to be irritants to the eyes, respiratory system, and skin.[4] While boric acid itself is considered to have low toxicity, improper handling can lead to adverse effects.[5]

GHS Classification (Anticipated):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Reactivity and Stability Profile

Arylboronic acids exhibit a range of reactivities that are crucial to understand for safe handling and storage.

-

Protodeboronation: A key decomposition pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[6][7][8] This process can be influenced by factors such as pH and the presence of water.[6][7]

-

Oxidative Instability: Arylboronic acids can react with reactive oxygen species (ROS), leading to their degradation.[9][10]

-

Sensitivity to Moisture and Air: Boronic acids are generally sensitive to moisture and air, which can lead to their degradation over time.[11] Proper storage in a dry, inert atmosphere is therefore essential to maintain the compound's integrity.

Safe Handling and Personal Protective Equipment (PPE)

A stringent operational protocol is mandatory for the safe handling of (5-fluoro-1H-indol-4-yl)boronic acid. All handling of this compound must be conducted within a certified chemical fume hood.[12][13][14]

Personal Protective Equipment (PPE) Requirements:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[4][12][15][16] | Protects eyes from dust particles and potential splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[12][15][16] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[12][16] | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][12] | Minimizes the risk of respiratory tract irritation. |

Experimental Workflow for Safe Handling:

First-Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Spill Response:

In the case of a spill, evacuate the area and prevent the generation of dust.[15] Wearing the appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal.[14]

Storage and Disposal

Proper storage is crucial for maintaining the stability and integrity of (5-fluoro-1H-indol-4-yl)boronic acid.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11][13][15] The use of a desiccator is recommended to protect from moisture.

-

Disposal: All waste containing (5-fluoro-1H-indol-4-yl)boronic acid should be collected in a designated, sealed hazardous waste container and disposed of in accordance with institutional and local regulations.[14][15]

Conclusion

While (5-fluoro-1H-indol-4-yl)boronic acid is a valuable tool in drug discovery and development, its handling demands a proactive and informed approach to safety. By understanding its potential hazards, adhering to stringent handling protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment. The guidance provided herein serves as a foundational framework, which should be supplemented by a thorough risk assessment specific to the intended experimental procedures.

References

- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - RSC Publishing.

- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - RSC Publishing.

- How to Store Boric Acid | Lab Alley.

- Boric Acid - IsoLab.

- 5-Fluoroindole: A Technical Guide to its Toxicological Profile - Benchchem.

- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem.

- Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid - Benchchem.

- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I.

- 5-Fluoroindole - SAFETY DATA SHEET.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed.

- Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications.

- 5-Fluoroindole | C8H6FN | CID 67861 - PubChem.

- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.

- Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. laballey.com [laballey.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. cubework.com [cubework.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of (5-fluoro-1H-indol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Suzuki-Miyaura Coupling of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and broad substrate scope.[1][2][3] This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling conditions specifically tailored for (5-fluoro-1H-indol-4-yl)boronic acid, a substrate of increasing interest in drug discovery due to the unique electronic properties imparted by the fluorine substituent.

The primary challenge in the Suzuki-Miyaura coupling of many heteroaryl boronic acids, including indole derivatives, is the propensity for protodeboronation.[2][4] This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to reduced yields of the desired coupled product. The electron-rich nature of the indole ring can exacerbate this issue. Consequently, the careful selection of the palladium catalyst, ligand, base, and solvent system is critical to favor the desired catalytic cycle over protodeboronation.

This document will provide a comprehensive overview of the key experimental parameters, a detailed step-by-step protocol, and a troubleshooting guide to empower researchers in successfully employing (5-fluoro-1H-indol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Understanding the Core Principles: Catalyst, Ligand, Base, and Solvent Selection

The success of the Suzuki-Miyaura coupling hinges on the interplay of its core components. Here, we delve into the rationale behind the selection of each for the coupling of (5-fluoro-1H-indol-4-yl)boronic acid.

Palladium Pre-catalyst: While various palladium sources can be used, palladium(II) pre-catalysts such as Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are often preferred for their air and moisture stability, converting in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) complexes like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) can also be effective.

Ligand: The choice of phosphine ligand is arguably the most critical factor. Bulky, electron-rich dialkylbiaryl phosphine ligands have proven to be highly effective in promoting the Suzuki-Miyaura coupling of heteroaryl boronic acids.[3] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices. Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition of the aryl halide to the palladium center.

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. An appropriate base activates the boronic acid, forming a more nucleophilic boronate species that can readily transfer its organic group to the palladium center. For indole boronic acids, inorganic bases such as K₂CO₃ (potassium carbonate) and K₃PO₄ (potassium phosphate) are commonly employed. The choice between them can influence reaction rates and yields, with the stronger base K₃PO₄ often being beneficial for less reactive coupling partners. The use of cesium fluoride (CsF) has also been shown to be effective in minimizing protodeboronation in some cases.[4]

Solvent System: The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The presence of water is often necessary to facilitate the dissolution of the inorganic base and to promote the formation of the active boronate species. The ratio of the organic solvent to water can be optimized to balance solubility and reaction rate.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Recommended Protocol for Suzuki-Miyaura Coupling of (5-fluoro-1H-indol-4-yl)boronic acid

This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.

Materials:

-

(5-fluoro-1H-indol-4-yl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Degassed deionized water

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reagent Preparation:

-

To a reaction vessel equipped with a magnetic stir bar, add (5-fluoro-1H-indol-4-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium pre-catalyst (0.02 - 0.05 equivalents), and the phosphine ligand (0.04 - 0.10 equivalents).

-

Add the base (2.0 - 3.0 equivalents).

-

-

Reaction Setup:

-

Seal the reaction vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe to the reaction vessel to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).

-

-

Reaction Execution:

-

Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

-

Characterization:

-

Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

-

Comparative Data and Optimization

The following table provides a starting point for optimizing the reaction conditions. The optimal conditions will vary depending on the specific aryl halide used.

| Parameter | Condition A (General) | Condition B (For less reactive halides) | Rationale |

| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (5 mol%) | PdCl₂(dppf) can be more robust for challenging substrates. |

| Ligand | SPhos (4 mol%) | XPhos (10 mol%) | XPhos is bulkier and more electron-rich, often enhancing reactivity. |

| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | K₃PO₄ is a stronger base, which can accelerate transmetalation. |

| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (10:1) | A higher ratio of organic solvent may be needed for less soluble substrates. |

| Temperature | 100 °C | 110 °C | Higher temperatures can increase the reaction rate. |

| Time | 12 hours | 24 hours | Less reactive substrates may require longer reaction times. |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Increase the reaction temperature in increments of 10 °C. |

| Significant Protodeboronation | - Reaction conditions too harsh (high temp, prolonged time)- Inappropriate base or solvent system | - Lower the reaction temperature and monitor the reaction closely.- Try a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a different solvent system.- Consider using the corresponding pinacol boronate ester of the indole for increased stability.[2] |

| Formation of Homocoupled Byproducts | - Presence of oxygen- Incomplete conversion of the aryl halide | - Ensure a thoroughly deoxygenated reaction mixture.- Increase the equivalents of the boronic acid slightly (e.g., to 1.5 equivalents). |

| Difficulty in Purification | - Complex reaction mixture with multiple byproducts | - Optimize reaction conditions to improve selectivity.- Employ a different chromatographic technique or solvent system for purification. |

Conclusion

The Suzuki-Miyaura cross-coupling of (5-fluoro-1H-indol-4-yl)boronic acid is a powerful method for the synthesis of novel 4-aryl-5-fluoro-1H-indoles. By understanding the fundamental principles of the reaction and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenge of protodeboronation and achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important synthetic transformation in the pursuit of new therapeutic agents and functional materials.

References

- Bellina, F., & Rossi, R. (2010). The Sonogashira reaction in the construction of 4-aryl-5-fluoro-1H-indoles. Chemical Reviews, 110(2), 1082-1146.

- Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.

- Tyrell, J. H., & Brookes, P. (2014). The synthesis and applications of indolylboronic acids. Synthesis, 46(13), 1699-1717.

- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Kudo, N., et al. (2008). Practical Synthesis of 4-Aryl-1H-indazoles via Suzuki−Miyaura Cross-Coupling. Organic Process Research & Development, 12(6), 1195–1198.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic acids. Chemical Society Reviews, 43(1), 412-443.

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

- Woltermann, C. (2011). Suzuki-Miyaura Cross-Coupling. In Modern Arylation Methods (pp. 1-54). Wiley-VCH Verlag GmbH & Co. KGaA.

- Knapp, D. M., et al. (2012). A robust and general method for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic Letters, 14(1), 186-189.

- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.

- Alacid, E., & Nájera, C. (2009). Cesium Fluoride as a Mild Base for the Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(6), 2321–2327.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Arylation of (5-fluoro-1H-indol-4-yl)boronic acid

Introduction: The Strategic Importance of 4-Aryl-5-fluoro-1H-indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The introduction of an aryl group at the 4-position of the indole ring system, particularly in conjunction with a fluorine atom at the 5-position, gives rise to a class of compounds with significant therapeutic potential. The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the molecule, making 4-aryl-5-fluoro-1H-indoles highly sought-after motifs in drug development programs targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the construction of the critical C-C bond between the indole core and an aryl partner.[1][2] This guide provides a comprehensive overview of the general procedure for the arylation of (5-fluoro-1H-indol-4-yl)boronic acid, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. By understanding the nuances of this reaction, from the selection of catalysts and bases to the critical role of the indole N-H proton, researchers can efficiently synthesize a diverse library of 4-aryl-5-fluoro-1H-indoles for biological evaluation.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion) is transferred to the palladium center, displacing the halide. The base is crucial in this step to activate the boronic acid.[1]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

For the arylation of (5-fluoro-1H-indol-4-yl)boronic acid, the indole moiety is transferred from the boron atom to the palladium complex during the transmetalation step. The presence of the N-H proton on the indole ring can sometimes interfere with the catalytic cycle, necessitating the use of N-protected starting materials or carefully optimized reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the arylation of (5-fluoro-1H-indol-4-yl)boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific aryl halide coupling partners.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of (5-fluoro-1H-indol-4-yl)boronic acid with Aryl Bromides

This protocol is a robust starting point for the coupling of various aryl bromides.

Materials:

-

(5-fluoro-1H-indol-4-yl)boronic acid

-

Aryl bromide (1.0 - 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or a suitable phosphine ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add (5-fluoro-1H-indol-4-yl)boronic acid (1.0 equiv), the aryl bromide (1.1 equiv), palladium(II) acetate (0.03 equiv), the phosphine ligand (0.06 equiv), and potassium carbonate (2.5 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours. For microwave-assisted reactions, heating at 100-120 °C for 30-60 minutes is a good starting point.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-fluoro-1H-indole.

Figure 2: General experimental workflow for the arylation of (5-fluoro-1H-indol-4-yl)boronic acid.

Protocol 2: N-Protected Suzuki-Miyaura Coupling

For challenging substrates or to avoid potential side reactions at the indole nitrogen, N-protection can be employed. The Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) groups are common choices.

Procedure:

-

N-Protection: Protect the nitrogen of (5-fluoro-1H-indol-4-yl)boronic acid using standard procedures (e.g., Boc₂O, DMAP for Boc protection).

-

Suzuki-Miyaura Coupling: Follow the general procedure in Protocol 1 using the N-protected boronic acid.

-

Deprotection: After purification of the coupled product, remove the protecting group under appropriate conditions (e.g., TFA in DCM for Boc deprotection) to yield the final N-H indole.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. The following table summarizes common conditions and their rationale.

| Parameter | Options | Rationale and Considerations |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is a common and cost-effective precatalyst. Pd(PPh₃)₄ is an active Pd(0) source. PdCl₂(dppf) is often effective for heteroaryl couplings.[4] |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | PPh₃ is a standard, versatile ligand. Bulky, electron-rich phosphines like P(t-Bu)₃, SPhos, and XPhos can improve catalytic activity for challenging substrates.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Carbonates and phosphates are commonly used. The choice of base can influence the rate of transmetalation and should be optimized for each substrate pair.[6] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is crucial to prevent catalyst deactivation. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst, insufficient base, low temperature. | Use a fresh batch of catalyst and ensure it is properly handled under an inert atmosphere. Increase the amount of base or try a stronger base (e.g., K₃PO₄). Increase the reaction temperature. |

| Protodeborylation | Presence of water and/or acid, prolonged reaction time. | Use anhydrous solvents and ensure all reagents are dry. Minimize the reaction time by closely monitoring its progress. Consider using the boronic ester form of the starting material. |

| Side Product Formation | Homocoupling of the boronic acid or aryl halide. | Optimize the stoichiometry of the reactants. Lower the catalyst loading. |

| N-Arylation | Reaction of the aryl halide with the indole nitrogen. | Protect the indole nitrogen (Protocol 2). Use milder reaction conditions. |

Conclusion

The Suzuki-Miyaura coupling of (5-fluoro-1H-indol-4-yl)boronic acid is a robust and highly effective method for the synthesis of 4-aryl-5-fluoro-1H-indoles, a class of compounds with significant promise in drug discovery. By carefully selecting the reaction components and understanding the underlying mechanistic principles, researchers can efficiently access a wide range of analogs for further investigation. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

-

Braun, T., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

-

Dalmás, D. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 278-283. [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

-

Lima, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

-

Matos, J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1279. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Sereda, G. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2709-2745. [Link]

-

Singh, U. P., & Singh, D. P. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5549. [Link]

-

Taylor, R. D., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][4]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2733-2743. [Link]

- Tyrell, E., & Brookes, P. (2003). The Synthesis and Applications of Azaindoles. Synthesis, 2003(04), 469-483.

-

Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Zhang, L., & Jiao, L. (2019). A General, Metal-Free, Photoinduced Borylation of Haloarenes. Journal of the American Chemical Society, 141(23), 9124-9128. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comparative Guide to C-H Activation and Cross-Coupling for the Synthesis of 4-Aryl-5-fluoro-1H-indoles

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, and its precise functionalization is critical for modulating pharmacological activity. This guide provides a detailed comparative analysis of two premier strategies for C-C bond formation at the C4 position of a fluorinated indole: direct C-H activation and Suzuki-Miyaura cross-coupling using the pre-functionalized (5-fluoro-1H-indol-4-yl)boronic acid. We offer in-depth mechanistic insights, head-to-head strategic comparisons, and detailed, field-tested protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific molecular targets.

Introduction: The Strategic Importance of the C4-Functionalized Indole

The C4 position of the indole nucleus is a sterically hindered yet synthetically valuable vector for molecular elaboration. Modification at this site can profoundly influence the electronic properties and three-dimensional shape of the molecule, often leading to novel interactions with biological targets. The introduction of a fluorine atom at the adjacent C5 position further modulates the scaffold's lipophilicity, metabolic stability, and binding affinity, making the 5-fluoro-1H-indole a privileged starting material in drug discovery programs.

Historically, accessing the C4 position required multi-step classical syntheses starting from pre-functionalized anthranilates or anilines. Modern synthetic chemistry, however, offers more elegant and efficient solutions. This document focuses on the two most powerful contemporary methods:

-

Direct C-H Activation: A cutting-edge approach that forges a new bond directly from a native C-H bond, offering unparalleled atom and step economy.

-

Cross-Coupling with a Boronic Acid: A robust and reliable method that utilizes a pre-installed functional handle (a boronic acid) to couple with a wide range of partners.

Choosing between these methodologies is a critical strategic decision, influenced by factors such as substrate scope, functional group tolerance, scalability, and overall project goals.

Strategic Comparison: C-H Activation vs. Cross-Coupling

The decision to pursue a C-H activation pathway versus a traditional cross-coupling approach is non-trivial. Each method presents a distinct profile of advantages and challenges.

| Feature | C-H Activation (Direct Arylation) | Suzuki-Miyaura Cross-Coupling |

| Step Economy | Excellent: Fewer synthetic steps as pre-functionalization is not required. | Fair: Requires prior synthesis of the boronic acid intermediate. |

| Atom Economy | Excellent: Ideal byproduct is H₂ or a recyclable directing group. | Good: Stoichiometric boronic acid waste is generated. |

| Starting Material | 5-Fluoro-1H-indole (often commercially available and less expensive). | (5-Fluoro-1H-indol-4-yl)boronic acid (requires dedicated synthesis). |

| Key Challenge | Regioselectivity: Controlling reactivity between multiple potential C-H sites (C2, C3, C4, C6, C7). This often necessitates a directing group. | Stability: Indolylboronic acids can be prone to protodeboronation, requiring careful handling and optimized reaction conditions. |

| Reaction Scope | Can be sensitive to sterically hindered coupling partners. The directing group may limit the scope of compatible reactants. | Generally very broad. Tolerates a vast array of aryl/heteroaryl halides and triflates. |

| Process Cost | Potentially lower due to cheaper starting materials and fewer steps. | Higher due to the multi-step synthesis of the boronic acid. |

Workflow Comparison: Conceptual Pathways

The two synthetic routes diverge fundamentally in their approach to activating the C4 position for bond formation.

Figure 1: Conceptual workflows comparing the step-wise logic of a C-H activation strategy versus a Suzuki-Miyaura cross-coupling approach for accessing 4-aryl-5-fluoro-1H-indoles.

Mechanistic Deep Dive & Protocol Section

Method A: Palladium-Catalyzed C4-H Direct Arylation

Direct C-H activation at the C4 position of indole is a significant challenge due to the inherent reactivity of other sites, particularly C2 and C3. Success hinges on the use of a directing group (DG) attached to the indole nitrogen. This group coordinates to the palladium catalyst, positioning it in close proximity to the C4-H bond and overriding the intrinsic reactivity of the heterocycle. The N-pivaloyl group is an effective directing group for this purpose.

The generally accepted mechanism proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

Figure 2: Simplified catalytic cycle for Pd-catalyzed C4-H direct arylation via a Concerted Metalation-Deprotonation (CMD) mechanism.

Protocol 4.1.1: Synthesis of 1-Pivaloyl-5-fluoro-1H-indole (Directing Group Installation)

-

To a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add pivaloyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-pivaloyl protected indole.

Protocol 4.1.2: C4-H Arylation with 4-Bromopyridine

-

To an oven-dried reaction vessel, add 1-(pivaloyl)-5-fluoro-1H-indole (1.0 eq), 4-bromopyridine (1.5 eq), Pd(OAc)₂ (10 mol%), and a suitable ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 20 mol%).

-

Add K₂CO₃ (2.5 eq) as the base.

-

Evacuate and backfill the vessel with argon three times.

-

Add a degassed solvent, such as 1,4-dioxane or toluene (0.1 M).

-

Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate and purify by flash column chromatography to isolate the C4-arylated product.

-

The pivaloyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) if the unprotected indole is the final target.

Method B: Suzuki-Miyaura Cross-Coupling

This classic and powerful reaction involves the coupling of an organoborane (the indolylboronic acid) with an organohalide (the coupling partner) in the presence of a palladium catalyst and a base. Its reliability, broad functional group tolerance, and well-understood mechanism make it a workhorse in medicinal chemistry.

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.

Figure 3: The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.2.1: Synthesis of (5-Fluoro-1H-indol-4-yl)boronic acid

Note: This synthesis can be challenging and requires strictly anhydrous conditions.

-

Protect the indole nitrogen of 5-fluoro-1H-indole with a suitable protecting group, such as triisopropylsilyl (TIPS), which also aids in directing the subsequent metalation.

-

In an oven-dried flask under argon, dissolve the N-TIPS-5-fluoroindole in anhydrous THF (0.2 M) and cool to -78 °C.

-

Add s-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature to ensure complete directed ortho-metalation at C4.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Perform an acidic workup (e.g., with 1M HCl) to hydrolyze the borate ester and the TIPS protecting group simultaneously.

-

Extract the product with ethyl acetate. The boronic acid may be partially soluble in the aqueous layer; care should be taken.

-

The crude boronic acid is often used directly in the next step after evaporation of the organic solvent, as purification by chromatography can be difficult and lead to decomposition.

Protocol 4.2.2: Suzuki-Miyaura Coupling with 4-Bromopyridine

-

To a reaction vessel, add (5-fluoro-1H-indol-4-yl)boronic acid (1.0 eq), 4-bromopyridine (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with argon three times.

-

Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

-

Heat the reaction mixture to 80-100 °C for 2-6 hours, monitoring progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material by flash column chromatography (silica gel) to yield the final 4-aryl-5-fluoro-1H-indole.

Conclusion and Recommendations

The choice between C-H activation and Suzuki-Miyaura cross-coupling is a classic case of balancing innovation against reliability.

-

Choose C-H Activation for: Projects in early discovery where atom and step economy are paramount. It is ideal for rapidly exploring chemical space from a common, inexpensive starting material (5-fluoroindole) if regioselectivity can be robustly controlled.

-

Choose Suzuki-Miyaura Cross-Coupling for: Later-stage development, scale-up campaigns, or when working with precious or complex aryl halides. The methodology's predictability, vast precedent in the literature, and broad substrate scope provide a higher probability of success, albeit at the cost of a longer synthetic route.

Ultimately, the optimal strategy is context-dependent. A modern drug discovery program should be equipped with the expertise to leverage both methodologies, applying the C-H activation approach for rapid, divergent synthesis and the Suzuki-Miyaura coupling for reliable, convergent production.

References

-

Title: Recent Advances in the Transition-Metal-Catalyzed C–H Functionalization of Indoles Source: Chemical Reviews, 2017. URL: [Link]

-

Title: If C–H Bonds Could Talk: Selective C–H Bond Functionalization Source: Accounts of Chemical Research, 2012. URL: [Link]

-

Title: Suzuki−Miyaura Cross-Coupling Reactions of Organoboron Compounds with Organic Halides Source: Chemical Reviews, 2011. URL: [Link]

-

Title: Palladium-Catalyzed C-4 Direct Arylation of Indoles Source: Organic Letters, 2007. URL: [Link]

-

Title: The Suzuki-Miyaura reaction: a personal history from a small lab in a small university Source: Journal of Organometallic Chemistry, 2002. URL: [Link]

Application Notes & Protocols: Microwave-Assisted Synthesis Featuring (5-fluoro-1H-indol-4-yl)boronic Acid

Introduction: Accelerating Discovery with Microwave Chemistry

In the fast-paced landscape of drug discovery and development, the rapid and efficient synthesis of novel molecular entities is paramount.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[2][3][4] By directly and efficiently heating the reaction mixture through dielectric loss, microwave irradiation dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields, cleaner reaction profiles, and improved reproducibility.[1][3][5] These attributes make MAOS an invaluable tool for medicinal chemists, enabling faster exploration of structure-activity relationships (SAR) and accelerating the hit-to-lead and lead optimization phases of drug development.[1] This guide provides an in-depth exploration of the principles and practical applications of microwave-assisted synthesis, with a specific focus on the use of (5-fluoro-1H-indol-4-yl)boronic acid, a valuable building block in the synthesis of biologically active heterocyclic compounds.

The Science of Microwave Heating: Beyond the Kitchen Appliance

Conventional heating methods, such as oil baths, transfer heat to a reaction mixture via conduction and convection, resulting in a temperature gradient within the vessel.[6] In contrast, microwave heating utilizes the ability of polar molecules and ions in the reaction mixture to absorb microwave energy directly.[7][8][9] This "in-core" heating is primarily driven by two mechanisms:

-

Dipolar Polarization: Polar molecules, such as solvents and reagents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation creates molecular friction, which generates heat.[6][7][8][9]

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution result in the dissipation of energy as heat.[7][8][9]

This direct and uniform heating of the reaction mixture often leads to localized superheating, allowing solvents to be heated well above their normal boiling points in sealed vessels, further accelerating reaction rates.[1][8]

Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboronic acids. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. Microwave irradiation has been shown to significantly enhance the efficiency of Suzuki-Miyaura couplings, often reducing reaction times from hours to minutes and improving yields.[10][11][12][13][14]